Technical Guide: Chemical Properties and Synthetic Utility of 5-Fluoro-1-methylindolin-2-one
Technical Guide: Chemical Properties and Synthetic Utility of 5-Fluoro-1-methylindolin-2-one
Executive Summary
5-Fluoro-1-methylindolin-2-one (CAS 773-91-1) acts as a critical pharmacophore in the design of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally derived from the oxindole scaffold, this compound features a fluorine atom at the C5 position and a methyl group at the N1 position. These modifications significantly alter the electronic density of the aromatic ring and the lipophilicity of the molecule, optimizing it for interaction with the ATP-binding pockets of kinases such as VEGFR2 and PDGFR
This guide provides an authoritative analysis of its physicochemical properties, a validated synthesis protocol, and a detailed examination of its C3-reactivity, which serves as the primary vector for "warhead" attachment in drug discovery.
Physicochemical Profile
The introduction of the N-methyl group prevents hydrogen bond donation at the N1 position, increasing permeability across biological membranes compared to the parent 5-fluoro-2-oxindole. The C5-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen.
| Property | Specification | Context/Relevance |
| CAS Number | 773-91-1 | Unique identifier for procurement/database search. |
| Molecular Formula | C | Core scaffold for Sunitinib-class analogs. |
| Molecular Weight | 165.17 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |
| Melting Point | 150–153 °C | Crystalline solid; sharp MP indicates high purity potential. |
| Appearance | Light yellow/orange solid | Coloration arises from extended conjugation if oxidized; pure form is off-white. |
| Solubility | DMSO, DMF, CHCl | Poor water solubility; requires organic co-solvents for reactions. |
| C3-Acidity (pKa) | ~18–19 (DMSO) | Active methylene group; deprotonation drives aldol-type condensations. |
Synthesis Protocol: N-Methylation of 5-Fluoro-2-oxindole
While 5-fluoro-2-oxindole is commercially available, the high cost of the N-methylated derivative often necessitates in-house synthesis. The following protocol describes a high-yield methylation strategy using iodomethane (MeI) under basic conditions. This method is preferred over dimethyl sulfate due to easier workup and atom economy.
Reagents
-
Precursor: 5-Fluoro-2-oxindole (1.0 eq)
-
Alkylating Agent: Iodomethane (MeI) (1.2 eq)
-
Base: Potassium Carbonate (K
CO ) (2.0 eq) - Anhydrous -
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 5-Fluoro-2-oxindole (10 mmol) and anhydrous K
CO (20 mmol). -
Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation of the N-H bond. Note: The solution may darken slightly.
-
Addition: Cool the mixture to 0 °C in an ice bath. Add Iodomethane (12 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting material (Rf ~0.3) should disappear, replaced by the less polar product (Rf ~0.6).
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na
SO , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Mechanistic Insight
The reaction proceeds via an S
Figure 1: Synthetic pathway for the N-methylation of 5-fluoro-2-oxindole.
Chemical Reactivity: The C3 "Warhead" Assembly
The defining chemical feature of 5-Fluoro-1-methylindolin-2-one is the reactivity of the C3 methylene group. This position is flanked by the carbonyl group and the aromatic ring, rendering the protons acidic. This allows for Knoevenagel Condensations with aldehydes to form benzylidene derivatives—a structural motif found in drugs like Sunitinib and Nintedanib.
Knoevenagel Condensation Protocol
This reaction couples the oxindole core with an aldehyde-bearing "tail" (e.g., pyrrole, thiophene) to extend the conjugated system, essential for binding in the kinase ATP pocket.
-
Reactants: 5-Fluoro-1-methylindolin-2-one (1.0 eq) + Aromatic Aldehyde (1.1 eq).
-
Catalyst: Piperidine (0.1 eq) or Pyrrolidine.
-
Solvent: Ethanol or Methanol.[1]
-
Conditions: Reflux for 2–4 hours.
-
Outcome: The product precipitates upon cooling. The reaction is driven by the formation of a thermodynamically stable conjugated system (Z-isomer is typically favored due to steric avoidance of the carbonyl oxygen).
Self-Validating Check: The disappearance of the C3-methylene singlet (~3.5 ppm) in
Spectroscopic Characterization
Accurate identification is crucial for quality control.
H NMR (400 MHz, CDCl )
- 3.20 ppm (s, 3H): N-Methyl group. Distinctive singlet, confirms N-alkylation.
- 3.52 ppm (s, 2H): C3-Methylene protons. Diagnostic peak.[2][3][4] If this integrates to <2H or appears as a methine doublet, check for oxidation or aldol side-products.
-
6.75–7.05 ppm (m, 3H): Aromatic protons. Splitting patterns are complex due to
F- H coupling ( typically 5–9 Hz).
C NMR
- 26.5 ppm: N-Methyl carbon.
- 36.0 ppm: C3 Methylene carbon.
- 174.5 ppm: Carbonyl (C=O).
Mass Spectrometry (ESI)
-
[M+H]
: 166.17. -
Fragmentation: Loss of CO (28 Da) is common in oxindoles.
Biological Application: Kinase Inhibition
5-Fluoro-1-methylindolin-2-one derivatives function primarily as ATP-competitive inhibitors. The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.
-
Role of Fluorine: Increases lipophilicity (LogP) and metabolic stability. It also induces electronic effects that can strengthen
-stacking interactions with phenylalanine residues in the binding pocket. -
Role of N-Methyl: Eliminates a hydrogen bond donor. This is often a strategic design choice to improve selectivity; if a specific kinase requires an H-bond donor at this position, the N-methyl analog will be inactive, thus filtering out off-target effects.
Figure 2: Mechanism of action for oxindole-based kinase inhibitors blocking the VEGF pathway.
References
-
Knoevenagel Condensation Protocols: Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. Frontiers in Chemistry (2022).[5] Available at: [Link]
-
Medicinal Chemistry Context: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives. PubMed (2024). Available at: [Link]
-
Structural Data: 5-Fluoro-2-oxindole Properties. PubChem. Available at: [Link]
Sources
- 1. publish.tntech.edu [publish.tntech.edu]
- 2. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
